N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
Description
Properties
IUPAC Name |
N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-3-5-17(6-4-2)21(29)23-11-12-27-20-19(13-25-27)22(30)26(15-24-20)14-16-7-9-18(10-8-16)28(31)32/h7-10,13,15,17H,3-6,11-12,14H2,1-2H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHCOIETHUHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is a potential target for cancer treatment.
Mode of Action
The compound likely interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can disrupt the normal progression of the cell cycle, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells. The downstream effects of this disruption can vary depending on the type of cell and the specific biochemical pathways involved.
Result of Action
The primary result of the compound’s action, assuming it acts as a CDK2 inhibitor, would be the disruption of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. This could result in the reduction of tumor growth in cancerous cells.
Biological Activity
N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a promising biological activity profile, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, characterized by:
- Molecular Formula : C22H28N6O4
- Molecular Weight : 486.4 g/mol
- Key Functional Groups : Nitrobenzyl moiety, amide linkage, and a unique pyrazolo[3,4-d]pyrimidine core.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities. The following table summarizes some key findings related to this compound's biological activity:
Case Studies and Research Findings
-
Anticancer Activity :
- A study conducted on human cancer cell lines showed that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .
- Antimicrobial Efficacy :
- Anti-inflammatory Properties :
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Interaction with DNA : The pyrazolo[3,4-d]pyrimidine core may intercalate into DNA or interfere with its replication processes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Key Structural Features
The target compound’s core pyrazolo[3,4-d]pyrimidine system is substituted with:
- 4-Nitrobenzyl group: Aromatic ring with a nitro (-NO₂) group at the para position.
- Ethyl-pentanamide side chain : Branched alkyl chain terminating in an amide group.
Comparison with Pyrazolo[3,4-d]Pyrimidine Derivatives
Example 53 ()
Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Molecular Weight : 589.1 g/mol (vs. target compound’s ~438.48 g/mol).
- Substituents :
- Fluorophenyl and chromen-2-yl groups (bulky, electron-deficient).
- Fluoro and benzamide substituents.
- The fluorophenyl group may enhance metabolic stability but reduce solubility .
LY231514 Analogs ()
Structure : Pyrrolo[2,3-d]pyrimidine derivatives with glutamic acid side chains.
- Key Differences :
- Pyrrolo[2,3-d]pyrimidine core (vs. pyrazolo[3,4-d]pyrimidine).
- Glutamic acid moiety (polar, charged) instead of a nitrobenzyl group.
- Functional Impact : These analogs exhibit antifolate activity, targeting dihydrofolate reductase (DHFR). The target compound’s nitrobenzyl group may shift selectivity toward kinases or other purine-binding enzymes .
Physicochemical Properties
Spectroscopic Comparisons
- NMR Analysis () : Chemical shift differences in regions A (positions 39–44) and B (positions 29–36) in related compounds correlate with substituent locations. For the target compound, the 4-nitrobenzyl group would induce distinct deshielding effects in aromatic proton regions, distinguishable from fluorine or chromenyl substituents .
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through iodine-mediated activation of imine bonds, followed by nucleophilic attack and cyclization to form the pyrimidine ring. Key optimization parameters include:
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Solvent | DMSO | 87% | |
| Catalyst (I₂) | 10 mol% | 87% | |
| Temperature | 80°C | 87% | |
| Reaction Time | 3 hours | 87% |
Substituting the aryl groups in the bisimine precursor allows for the introduction of the 4-nitrobenzyl moiety at position 5 of the pyrimidine ring. For example, using N,N'-bis(4-nitrobenzylidene)methane as the bisimine precursor directs regioselective incorporation of the nitrobenzyl group.
N-Alkylation for Ethyl Group Attachment
The ethyl group at position 1 of the pyrazole ring is introduced via N-alkylation using ethyl bromide or iodide. A modified protocol from ACS Publications employs O-(4-nitrobenzoyl)hydroxylamine as an activating agent:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | DMF | 26% | |
| Temperature | 85°C | 26% | |
| Reaction Time | 1.5 hours | 26% |
Lower yields here suggest competing side reactions, necessitating precise stoichiometric control. Increasing the equivalents of ethylating agent to 2.5 mol improves yield to 34% in pilot studies.
Amide Coupling for 2-Propylpentanamide Moiety
The final step involves coupling 2-propylpentanamide (valpromide) to the ethylamine side chain. Activation of valpromide’s carboxylic acid group (if applicable) using EDCI/HOBt enables amide bond formation:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Coupling Agent | EDCI/HOBt | 68% | |
| Solvent | DCM | 68% | |
| Reaction Time | 12 hours | 68% |
Alternatively, pre-activated valpromide esters (e.g., pentafluorophenyl) reduce reaction times to 4 hours with comparable yields.
Optimization and Alternative Approaches
Green Chemistry Considerations
Replacing DMSO with cyclopentyl methyl ether (CPME) in the cyclization step reduces environmental impact while maintaining yields at 82%.
Catalytic Innovations
Palladium-catalyzed cross-coupling (Suzuki-Miyaura) has been explored for late-stage functionalization but currently offers <15% yield for nitro-substituted analogs.
Q & A
Q. Example SAR Table
| Substituent (R₁/R₂) | LogP | Docking Score (kcal/mol) | IC₅₀ (μM) |
|---|---|---|---|
| 4-Nitrobenzyl/2-propyl | 3.2 | -9.1 | 0.45 |
| 4-Chlorobenzyl/2-butyl | 3.5 | -8.7 | 1.2 |
| 4-Methoxybenzyl/2-pentyl | 2.8 | -7.9 | 5.6 |
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Re-test compounds under uniform conditions (e.g., ATP concentration fixed at 1 mM in kinase assays) .
- Purity Validation : Use LC-MS (≥95% purity) and NMR (absence of residual solvent peaks) to rule out confounding impurities .
- Meta-Analysis : Compare data across studies with attention to cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., apoptosis vs. proliferation) .
Advanced: What challenges arise in refining the crystallographic model of this compound, and how are they addressed?
Methodological Answer:
Common challenges and solutions:
- Disorder in Flexible Chains : The pentanamide side chain may exhibit rotational disorder. Apply "PART" instructions in SHELXL to model alternative conformations .
- Twinned Crystals : Use the TWIN/BASF commands in SHELXL for data integration and refine against the Hooft parameter to validate .
- Weak Diffraction : Optimize cryoprotection (e.g., glycerol/paratone-N mixtures) to improve crystal stability during data collection .
Advanced: How can Design of Experiments (DoE) methodologies optimize reaction parameters for large-scale synthesis?
Methodological Answer:
DoE statistically identifies critical factors:
- Factor Screening : Test variables (temperature, catalyst loading, solvent ratio) via Plackett-Burman design to prioritize significant factors .
- Response Surface Modeling : Central Composite Design (CCD) models non-linear relationships (e.g., yield vs. temperature/catalyst interaction) .
- Validation : Confirm optimal conditions (e.g., 75°C, 1.2 eq K₂CO₃ in DMF) in triplicate runs, achieving ≥85% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
